3-(4-Chlorophenyl)-1-(4-methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea
Overview
Description
N’-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Urea Backbone: Reacting an isocyanate with an amine to form the urea linkage.
Substitution Reactions: Introducing the 4-chlorophenyl and 4-methoxybenzyl groups through nucleophilic substitution reactions.
Cyclization: Forming the pyrrolidinyl ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reaction pathways.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, modifying the aromatic rings or the urea backbone.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Urea derivatives are known for their activity as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea would depend on its specific application. Generally, urea derivatives can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N’-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea: can be compared with other urea derivatives like:
Uniqueness
The uniqueness of N’-(4-chlorophenyl)-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea lies in its specific substitution pattern and the presence of the pyrrolidinyl ring, which can impart distinct chemical and biological properties compared to other urea derivatives.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(4-methoxyphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O5/c1-34-21-11-3-17(4-12-21)16-29(26(33)28-19-7-5-18(27)6-8-19)23-15-24(31)30(25(23)32)20-9-13-22(35-2)14-10-20/h3-14,23H,15-16H2,1-2H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXGYVQYQOQOFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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